2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl thiomorpholine-4-carbodithioate
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Overview
Description
2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE is a complex organic compound with a unique structure that includes an isoindole moiety and a thiomorpholine ring
Preparation Methods
The synthesis of 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with thiomorpholine-4-carbodithioate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological systems
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE include other isoindole derivatives and thiomorpholine-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid: Similar isoindole structure but different functional groups.
Lenalidomide: Contains an isoindole moiety but with different substituents and applications. The uniqueness of 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE lies in its combination of the isoindole and thiomorpholine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2OS3 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)ethyl thiomorpholine-4-carbodithioate |
InChI |
InChI=1S/C15H18N2OS3/c18-14-13-4-2-1-3-12(13)11-17(14)7-10-21-15(19)16-5-8-20-9-6-16/h1-4H,5-11H2 |
InChI Key |
XNCMLHWNCRWLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=S)SCCN2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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